
N,N'-Vinylenebis(3-iodopropionic acid carbamic acid anhydride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) typically involves the reaction of 3-iodopropionic acid with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride linkage .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized to form iodates.
Reduction: The vinyl groups can be reduced to form saturated hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.
Major Products Formed
Oxidation: Iodates and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Thiol, amine, or alkoxide derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic Acid: A simpler compound with similar functional groups but lacking the iodine atoms and vinyl groups.
Vinylene Carbonate: Shares the vinylene group but does not contain iodine or carbamic acid functionalities.
3-Iodopropionic Acid: Contains the iodine and propionic acid groups but lacks the vinylene and carbamic acid anhydride functionalities.
Uniqueness
N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is unique due to its combination of iodine atoms, vinyl groups, and carbamic acid anhydride functionalities
Eigenschaften
CAS-Nummer |
73622-92-1 |
|---|---|
Molekularformel |
C10H12I2N2O6 |
Molekulargewicht |
510.02 g/mol |
IUPAC-Name |
[(E)-2-(3-iodopropanoyloxycarbonylamino)ethenyl]carbamoyl 3-iodopropanoate |
InChI |
InChI=1S/C10H12I2N2O6/c11-3-1-7(15)19-9(17)13-5-6-14-10(18)20-8(16)2-4-12/h5-6H,1-4H2,(H,13,17)(H,14,18)/b6-5+ |
InChI-Schlüssel |
SNXNGZCPLLSEST-AATRIKPKSA-N |
Isomerische SMILES |
C(CI)C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCI |
Kanonische SMILES |
C(CI)C(=O)OC(=O)NC=CNC(=O)OC(=O)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


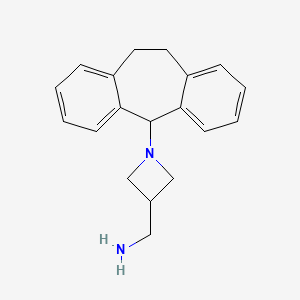
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
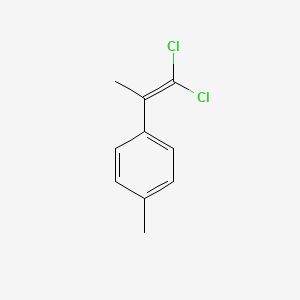
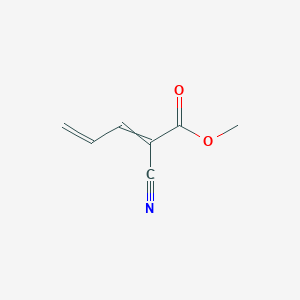
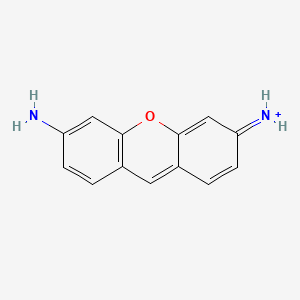
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
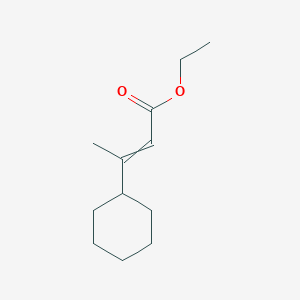
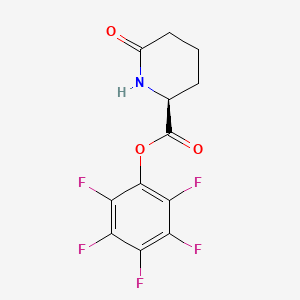
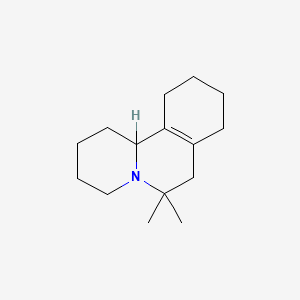

![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
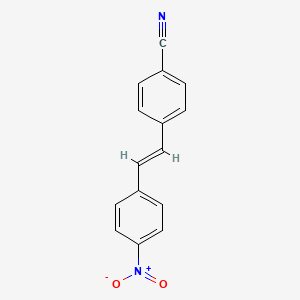
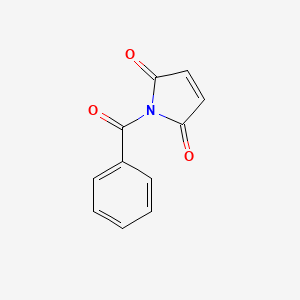
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
